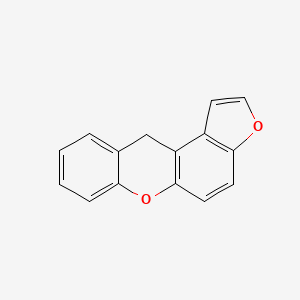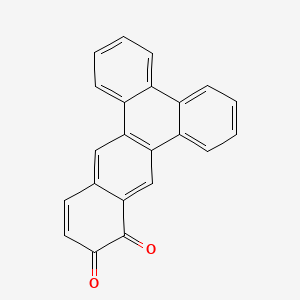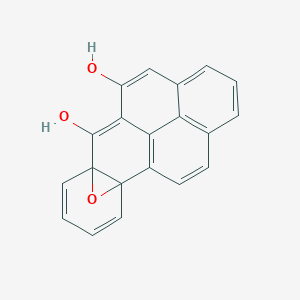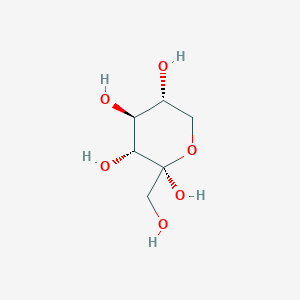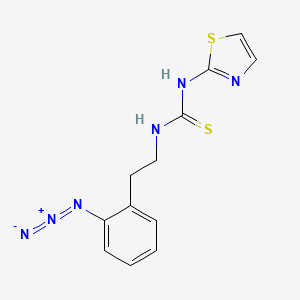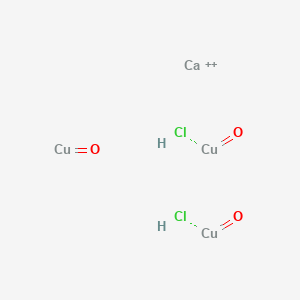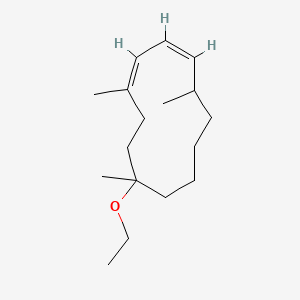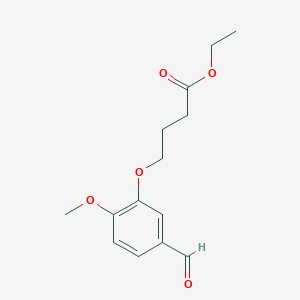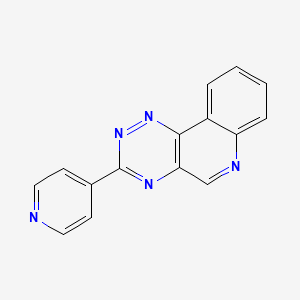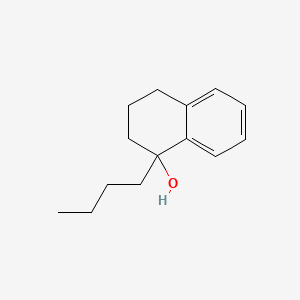
Butyl-1,2,3,4-tetrahydro-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl-1,2,3,4-tetrahydro-1-naphthol is an organic compound with the molecular formula C14H20O It is a derivative of naphthol, characterized by the presence of a butyl group attached to the tetrahydronaphthol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-1,2,3,4-tetrahydro-1-naphthol typically involves the reaction of α-tetralone with butyllithium in the presence of cerium(III) chloride. The process begins with the preparation of anhydrous cerium(III) chloride, which is then used to facilitate the reaction between α-tetralone and butyllithium. The reaction is carried out at low temperatures, typically around -78°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of cerium(III) chloride and butyllithium remains consistent, with the reaction conditions optimized for large-scale production. The process involves careful control of temperature and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Butyl-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include butyl-substituted ketones, quinones, and various substituted naphthols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl-1,2,3,4-tetrahydro-1-naphthol has several scientific research applications:
Biology: The compound’s interactions with biological molecules make it a valuable tool in biochemical research.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Butyl-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a substrate for aryl sulfotransferase enzymes, where it undergoes sulfation reactions. The compound’s structure allows it to fit into the enzyme’s active site, facilitating the transfer of sulfate groups .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Lacks the butyl group but shares the tetrahydronaphthol core structure.
1-Naphthol: An unsaturated analog without the tetrahydro structure.
α-Tetralol: Another derivative of tetrahydronaphthol with different substituents.
Uniqueness
Butyl-1,2,3,4-tetrahydro-1-naphthol is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .
Propiedades
Número CAS |
85665-92-5 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-butyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-10-14(15)11-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,15H,2-3,6,8,10-11H2,1H3 |
Clave InChI |
DEPHQOGHQQLGNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCCC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


